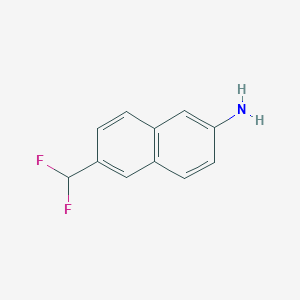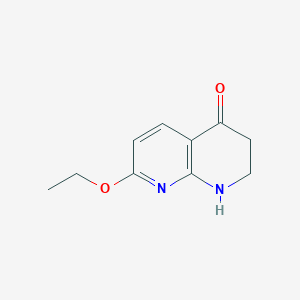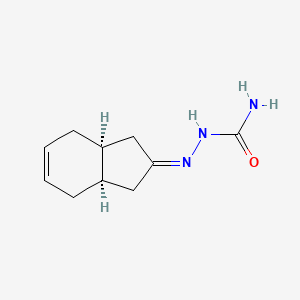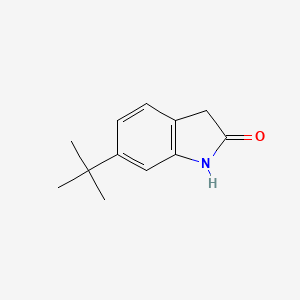
7-Amino-1,3-dimethylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-1,3-dimethylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 7th position, two methyl groups at the 1st and 3rd positions, and a ketone group at the 2nd position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,3-dimethylquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloro-1,3-dimethylquinoline.
Amination: The 2-chloro-1,3-dimethylquinoline undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group at the 7th position.
Oxidation: The resulting intermediate is then oxidized to form the ketone group at the 2nd position.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Optimization of reaction conditions such as temperature and pressure to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-1,3-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Amino-1,3-dimethylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Investigated for its potential to interact with biological targets such as enzymes and receptors.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Amino-1,3-dimethylquinolin-2(1H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Aminoquinoline: Lacks the methyl groups and ketone group.
1,3-Dimethylquinolin-2(1H)-one: Lacks the amino group.
7-Amino-1-methylquinolin-2(1H)-one: Lacks one of the methyl groups.
Uniqueness
7-Amino-1,3-dimethylquinolin-2(1H)-one is unique due to the presence of both amino and ketone groups, as well as the two methyl groups, which contribute to its distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
7-amino-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7-5-8-3-4-9(12)6-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3 |
InChI-Schlüssel |
IEKRBEZVWMNWAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(C=C2)N)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)




![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)






